molecular formula C8H10F6O2Si B3179540 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one CAS No. 75108-40-6

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one

Cat. No.: B3179540
CAS No.: 75108-40-6
M. Wt: 280.24 g/mol
InChI Key: ZPDRURCPUBSLNQ-XQRVVYSFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one involves its interaction with various molecular targets. The silicon and fluorine atoms in the compound play a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical reactions due to its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one apart from similar compounds is its specific arrangement of silicon and fluorine atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRURCPUBSLNQ-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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